tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate
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Overview
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms. Carbamates are widely used in agriculture as pesticides and also have applications in medicine .
Synthesis Analysis
Carbamates can be synthesized by the reaction of alcohols with isocyanates in the presence of a catalyst. Another common method is the reaction of amines with carbon dioxide to form a carbamic acid, which can then be esterified .Molecular Structure Analysis
The molecular structure of a carbamate includes a carbonyl group (C=O) and an amine group (NH2) linked by a single bond (C-N). The R group attached to the oxygen of the carbonyl group can vary, leading to different carbamates .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. These reactions can be used to modify the structure of the carbamate for different applications .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their structure. Generally, they are stable compounds but can be hydrolyzed in the presence of acids or bases .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate involves the reaction of tert-butyl carbamate with 4-(4-hydroxybutyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "4-(4-hydroxybutyl)aniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "1. Dissolve tert-butyl carbamate in a dry solvent under an inert atmosphere.", "2. Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10-15 minutes.", "3. Add 4-(4-hydroxybutyl)aniline to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "4. Monitor the reaction progress using TLC or other analytical techniques.", "5. Once the reaction is complete, quench the reaction mixture with a suitable acid (e.g. hydrochloric acid) to remove any unreacted starting materials and byproducts.", "6. Extract the product with a suitable solvent (e.g. dichloromethane) and purify it using column chromatography or other appropriate techniques.", "7. Characterize the purified product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS RN |
1192797-36-6 |
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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